2,5-Diethynylbenzene-1,4-diamine
Overview
Description
2,5-Diethynylbenzene-1,4-diamine, also known as 1,4-diamino-2,5-ethynylbenzene, is a chemical compound with the molecular formula C10H8N2 . Its molecular weight is 156.18 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two ethynyl groups (C≡C-H) at the 2 and 5 positions and two amine groups (NH2) at the 1 and 4 positions .Physical And Chemical Properties Analysis
This compound is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
Polymerization and Covalent Network Formation
- On-Surface Polymerization : 1,4-diethynylbenzene, a related compound, has been utilized in on-surface polymerization studies. Scanning tunneling microscopy revealed the formation of disordered covalent networks upon thermal activation, indicating potential applications in creating novel polymeric materials (Eichhorn, Heckl, & Lackinger, 2013).
Chemical Synthesis and Derivatives
- Synthesis of Monoamines and Diamines : p-Diethynylbenzene, when reacted with secondary amines, produces monoamines. These compounds can further be converted into unsymmetrical di- and triacetylenic diamines, demonstrating the versatility of diethynylbenzene derivatives in chemical synthesis (Kotlyarevskii, Andrievskaya, & Moroz, 1970).
Materials Science and Polymer Chemistry
- Development of Platinum-based Polymers : Research on 1,4-diethynylbenzene derivatives led to the creation of platinum-based polymers. These materials exhibited varying thermal stability and optical properties based on their substituents, indicating their potential in advanced material applications (Khan et al., 2003).
Aerospace Applications
- Fuel Dispersant in Rocket Engines : The use of 1,4-diethynylbenzene as a fuel dispersant for rocket ramjet engines was explored. It demonstrated increased efficiency in atmospheric flight ranges compared to other high-enthalpy dispersants (Yanovskii et al., 2019).
Safety and Hazards
The compound is classified under the GHS07 hazard class. It carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
properties
IUPAC Name |
2,5-diethynylbenzene-1,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h1-2,5-6H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLDDPRXGITDQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1N)C#C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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